4-(哌啶-4-基)苯胺

描述

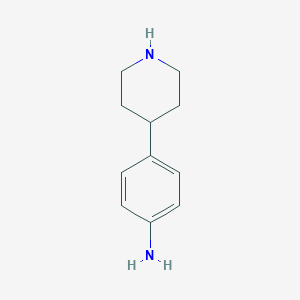

4-(Piperidin-4-yl)aniline is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Piperidin-4-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-4-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗高血压活性:Clark 等人(1983 年)的一项研究调查了 4'-取代螺[4H-3,1-苯并恶嗪-4,4'-哌啶]-2(1H)-酮的合成和评价,用于抗高血压活性,确定了具有潜在中枢和外周机制作用的化合物 (Clark 等人,1983 年).

分子结构研究:Shawish 等人(2021 年)合成了包含吡唑/哌啶/苯胺部分的 s-三嗪衍生物,并使用 X 射线晶体学和 DFT 计算研究了它们的分子结构 (Shawish 等人,2021 年).

抗癌活性:Aeluri 等人(2012 年)描述了一种多取代四氢吡啶和哌啶-4-酮-3-羧酸酯的合成,评估了它们的抗癌活性,一些化合物显示出显着效果 (Aeluri 等人,2012 年).

合成苯胺衍生物用于癌症治疗:Subhash 和 Bhaskar(2021 年)合成了 (E)-N-((2-(哌啶-1-基)喹啉-3-基)亚甲基)苯胺衍生物,用于针对人细胞的体外抗癌活性评估 (Subhash 和 Bhaskar,2021 年).

组胺 H3 受体拮抗剂:Vaccaro 等人(2006 年)基于 4-[(1H-咪唑-4-基)甲基]哌啶开发了组胺 H3 受体拮抗剂,将取代苯胺酰胺连接到哌啶药效基团上 (Vaccaro 等人,2006 年).

树枝状三聚氰胺合成:Sacalis 等人(2019 年)报道了新型树枝状 G-2 三聚氰胺的合成,包括哌啶基序和 4-(正辛氧基)苯胺作为外围单元,突出了它们的结构特征和自组装成纳米聚集体 (Sacalis 等人,2019 年).

杀虫剂合成:Shen 等人(2013 年)设计并合成了 4-(2-(4-(吡啶-2-基)哌嗪-1-基)乙氧基)苯胺衍生物作为潜在杀虫剂,展示了一些具有选择性生物活性的化合物 (Shen 等人,2013 年).

缓蚀:Kaya 等人(2016 年)利用量子化学计算和分子动力学模拟研究了哌啶衍生物对铁的缓蚀性能 (Kaya 等人,2016 年).

作用机制

Target of Action

4-(Piperidin-4-yl)aniline is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic medicinal blocks for drug construction . .

Mode of Action

It’s known that piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents

Biochemical Pathways

Piperidine derivatives have been shown to have a wide range of biological activities, indicating that they likely interact with multiple biochemical pathways .

Pharmacokinetics

It has been noted that this compound has high gastrointestinal absorption and is a p-gp substrate . Its lipophilicity (Log Po/w) is 1.93 (iLOGP), 1.71 (XLOGP3), 1.36 (WLOGP), 1.73 (MLOGP), and 2.02 (SILICOS-IT), with a consensus Log Po/w of 1.75 . Its water solubility is 0.913 mg/ml .

Result of Action

It’s known that piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

安全和危害

While specific safety and hazard information for 4-(Piperidin-4-yl)aniline is not available in the search results, it is generally recommended to avoid breathing mist, gas, or vapors of similar compounds . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

未来方向

Piperidones, which include 4-(Piperidin-4-yl)aniline, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

4-piperidin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVYHSVBQNFNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621970 | |

| Record name | 4-(Piperidin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113310-52-4 | |

| Record name | 4-(Piperidin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。